molecular formula C31H42N2O6 B1247475 Crocacin

Crocacin

Cat. No. B1247475
M. Wt: 538.7 g/mol
InChI Key: XHTUDGVBJDVOEZ-WKRSYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crocacin is a natural product found in Chondromyces crocatus with data available.

Scientific Research Applications

Lead Compound for Agrochemicals

Crocacin, specifically crocacins A and D, have been studied as lead compounds for the development of agrochemicals. Their ability to inhibit respiration makes them effective against plant pathogens. Analogs of crocacins have been synthesized, showing high activity in mitochondrial beef heart respiration assays and efficacy against plant pathogens in glasshouse tests. These analogs also exhibit greater stability compared to natural crocacins (Crowley et al., 2007).

Understanding Biosynthesis

The biosynthesis of crocacin involves unique hydrolytic release domains that are similar to condensation domains. This understanding comes from the study of myxobacteria of the genus Chondromyces, known for producing crocacins with potent antifungal and cytotoxic properties. The molecular and biochemical basis of crocacin formation, including gene inactivation studies and in vitro experiments, has been explored to understand its production mechanism (Müller et al., 2014).

Synthesis for Antifungal Applications

Several studies have focused on the total synthesis of various forms of crocacin, like crocacin C and D, due to their antifungal and cytotoxic properties. These syntheses have involved the creation of stereogenic centers and the development of methods to create specific molecular structures effectively. The aim is often to create these compounds more efficiently for potential use in antifungal applications (Yadav et al., 2007), (Chakraborty & Laxman, 2001).

Role in Agricultural Fungicides

Crocacins, particularly crocacin D, have been the focus of research for their potential as leads for agricultural fungicides. The development of synthetic analogs that replace complex side chains with simple aromatic units has shown high activity against plant pathogenic fungi, emphasizing their potential use in agriculture (Crowley et al., 2003).

Molecular Modeling in Fungicidal Design

Molecular modeling has played a significant role in designing analogs of crocacins A and D as fungicidal agents. This approach is based on crystallographic data and has led to the creation of simplified analogs that retain high activity against certain plant pathogens. The use of molecular modeling is instrumental in understanding how these compounds interact with the mammalian cytochrome bc(1) complex, paving the way for more targeted and effective fungicides (Crowley et al., 2008).

properties

Product Name

Crocacin

Molecular Formula

C31H42N2O6

Molecular Weight

538.7 g/mol

IUPAC Name

methyl 2-[[(2Z,5Z)-6-[[(2E,4E,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate

InChI

InChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+

InChI Key

XHTUDGVBJDVOEZ-WKRSYQPHSA-N

Isomeric SMILES

CC(/C=C/C(=C/C(=O)N/C=C\C/C=C\C(=O)NCC(=O)OC)/C)C(C(C)C(/C=C/C1=CC=CC=C1)OC)OC

Canonical SMILES

CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

synonyms

crocacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crocacin
Reactant of Route 2
Reactant of Route 2
Crocacin
Reactant of Route 3
Reactant of Route 3
Crocacin
Reactant of Route 4
Reactant of Route 4
Crocacin
Reactant of Route 5
Reactant of Route 5
Crocacin
Reactant of Route 6
Crocacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.